The scientific literature points to a derivative of 4-PICA, namely 4-Phenylpiperidine-4-carboxylic acid hydrochloride (4-PICA hydrochloride), as being more prevalent in research. Studies suggest psychoactive properties associated with 4-PICA hydrochloride, and research has focused on its potential for abuse and addiction [].
4-Phenylpiperidine-4-carboxylic acid is a chemical compound characterized by the presence of a piperidine ring substituted at the fourth position with a phenyl group and a carboxylic acid functional group. Its molecular formula is CHNO, and it has a molecular weight of approximately 219.25 g/mol. This compound is notable for its structural similarity to other piperidine derivatives, which are often explored for their pharmacological properties.
4-PPC itself likely does not have a defined mechanism of action in biological systems. Its primary function is as a precursor for the synthesis of more complex molecules that might have specific biological activities.
Research indicates that 4-phenylpiperidine-4-carboxylic acid exhibits significant biological activity. It has been studied for its potential analgesic effects, similar to other piperidine derivatives. Some studies suggest that it may act on opioid receptors, although its exact mechanism of action remains under investigation . Additionally, its derivatives have been explored for their neuroprotective properties and potential use in treating neurological disorders.
Several methods exist for synthesizing 4-phenylpiperidine-4-carboxylic acid:
4-Phenylpiperidine-4-carboxylic acid finds applications primarily in medicinal chemistry:
Studies on the interactions of 4-phenylpiperidine-4-carboxylic acid with biological systems indicate that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction profile suggests potential therapeutic uses in mood disorders and pain management. Further research is required to fully elucidate its pharmacodynamics and pharmacokinetics.
Several compounds share structural features with 4-phenylpiperidine-4-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Methyl-4-phenylpiperidine | Methyl substitution at nitrogen | Exhibits strong analgesic properties |
| Ethyl 4-phenylpiperidine-4-carboxylate | Ethoxycarbonyl group | Controlled substance due to abuse potential |
| 4-Piperidinone | Ketone at the fourth position | Important precursor in synthetic pathways |
| Normeperidine | Ethyl ester derivative | Known for high potency as an analgesic |
These compounds are structurally similar but differ significantly in their biological activities and applications, highlighting the unique profile of 4-phenylpiperidine-4-carboxylic acid within this chemical class.
The origins of 4-phenylpiperidine-4-carboxylic acid are intertwined with the development of synthetic opioids. In the 1930s, German chemist Otto Eisleb synthesized pethidine (meperidine), a fully synthetic opioid, while investigating anticholinergic agents. During metabolic studies, pethidine was found to hydrolyze into two primary metabolites: norpethidine (pethidine intermediate B) and 4-phenylpiperidine-4-carboxylic acid (pethidine intermediate C). This discovery highlighted the compound’s role as a pharmacologically inactive metabolite but a vital precursor in opioid chemistry.
By the 1950s, the United Nations identified 4-phenylpiperidine-4-carboxylic acid as a Schedule II precursor under the Single Convention on Narcotic Drugs due to its utility in illicit pethidine synthesis. Regulatory controls were imposed to curb its misuse, though it remains indispensable in legitimate pharmaceutical research.
The molecular structure of 4-phenylpiperidine-4-carboxylic acid (C₁₂H₁₅NO₂, MW 205.25) features:
| Property | Value |
|---|---|
| Density | 1.157 g/cm³ |
| Boiling Point | 374.9°C at 760 mmHg |
| Melting Point | 160–165°C (free acid) |
| Solubility | Soluble in ethanol, ether; insoluble in water |
| Refractive Index | 1.554 |
4-Phenylpiperidine-4-carboxylic acid serves as a crucial intermediate in the metabolic pathway of pethidine (meperidine), one of the most important synthetic opioid analgesics [1] [2]. This compound represents pethidine intermediate C, formed through the carboxylesterase-mediated hydrolysis of pethidine in the liver [3]. The conversion occurs primarily via the carboxylesterase enzyme hCE-1, although individual variation in enzyme activity results in different rates and extents of metabolite formation [2].
The significance of 4-phenylpiperidine-4-carboxylic acid as a prodrug intermediate extends beyond simple metabolic conversion. Research has demonstrated that this compound functions as a pharmacologically inactive metabolite while simultaneously serving as a vital precursor in legitimate pharmaceutical synthesis . The structural features that make it valuable as an intermediate include the rigid piperidine ring system and the carboxylic acid functionality, which provide essential anchoring points for further chemical modifications [5].
Modern prodrug design strategies have exploited the metabolic profile of 4-phenylpiperidine-4-carboxylic acid derivatives. Recent studies have shown that pH-sensitive prodrug systems incorporating this scaffold can achieve controlled drug release through anchimeric-assisted hydrolysis mechanisms [6]. These approaches have yielded compounds with extended tissue retention times, particularly in lung-retentive formulations where 24-hour concentrations reach 31.2 μM [6].
The controlled substance regulations surrounding 4-phenylpiperidine-4-carboxylic acid reflect its dual nature as both a legitimate pharmaceutical intermediate and a potential precursor for illicit synthesis. The United Nations Single Convention on Narcotic Drugs classified it as a Schedule II precursor, and in the United States, it maintains controlled substance status with an annual manufacturing quota that was set at 6 grams in 2014 [2].
The 4-phenylpiperidine scaffold has emerged as a privileged structure for developing μ-opioid receptor agonists with enhanced therapeutic profiles [7] [8]. Structure-activity relationship studies have established that compounds based on this framework demonstrate excellent agonistic activity toward the human μ-opioid receptor, with some derivatives showing comparable or superior potency to established analgesics [7].
A comprehensive neural network-based QSAR analysis of 4-phenylpiperidine derivatives revealed that four specific molecular descriptors accurately predict μ-opioid receptor activity [9]. These descriptors encompass structural features related to molecular geometry, electronic distribution, and pharmacophoric elements essential for receptor binding. The study, which analyzed 38 compounds and validated results with an external testing set of five additional derivatives, demonstrated the predictive utility of computational approaches in optimizing this scaffold [9].
Recent medicinal chemistry efforts have focused on loperamide analogs as peripheral μ-opioid receptor agonists [10]. These compounds offer the significant advantage of analgesic activity without central nervous system penetration, potentially eliminating the abuse liability and respiratory depression associated with traditional opioids. The 4-phenylpiperidine-4-carboxylic acid framework provides an ideal starting point for such peripheral selectivity due to its structural rigidity and the ability to incorporate functional groups that limit blood-brain barrier penetration [5].
The therapeutic potential of μ-opioid agonists derived from 4-phenylpiperidine-4-carboxylic acid has been further validated through studies on 4-hydroxy-4-phenylpiperidine derivatives [11]. These compounds demonstrated markedly superior peripheral analgesic action compared to loperamide in preclinical models, suggesting significant clinical potential for conditions requiring sustained analgesia without central effects [11].
The development of anti-inflammatory and analgesic derivatives from 4-phenylpiperidine-4-carboxylic acid represents a significant area of pharmaceutical research [1] [12]. These compounds have shown particular promise in addressing the need for effective pain management options that avoid the limitations of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and central opioid analgesics [11].
Studies on ethyl 4-phenylpiperidine-4-carboxylate derivatives with oxygenated substituents at the nitrogen position have revealed enhanced analgesic potency compared to the parent pethidine structure [13]. The replacement of the methyl group on the nitrogen atom with groups containing ether linkages produces significant increases in potency, with two specific oxygen positions proving particularly beneficial for analgesic activity [13].
The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives has yielded compounds with notable analgesic and hypotensive activities [14]. In tail-flick test evaluations at doses of 50 mg/kg body weight, several derivatives demonstrated significant analgesic effects, with compounds containing specific aromatic substitution patterns showing the highest activity levels [14]. The structure-activity relationships established in these studies indicate that halogen substitution, particularly bromine at specific positions, enhances analgesic efficacy [14].
Anti-inflammatory properties of 4-phenylpiperidine-4-carboxylic acid derivatives have been explored through modifications at multiple positions of the core structure [1] [15]. Research has shown that derivatives serve as key intermediates in synthesizing pharmaceuticals targeting inflammatory pathways, with particular emphasis on enhancing bioavailability and reducing systemic side effects [1] [15].
Comprehensive structure-activity relationship studies have established fundamental principles governing the pharmaceutical activity of 4-phenylpiperidine-4-carboxylic acid derivatives [16] [17] [9]. These investigations have revealed that structural modifications at specific positions dramatically influence receptor binding, selectivity, and pharmacological activity.
The position and physicochemical character of aromatic substituents prove critical for biological activity [17]. Studies on mono-substituted 4-phenylpiperidines and 4-phenylpiperazines demonstrated that substituent location significantly affects dopaminergic system modulation, with specific patterns influencing 3,4-dihydroxyphenylacetic acid (DOPAC) levels in freely moving rats [17]. Partial least squares regression modeling using physicochemical descriptors successfully predicted in vivo effects and provided mechanistic insights into the observed biological responses [17].
Opioid receptor binding studies have shown that methyl substituents at the 3- and 4-positions of the piperidine ring significantly affect antagonist properties [16]. N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines function as nonselective opioid antagonists, with potency varying according to the specific combination of substituents [16]. The removal of either the 3-methyl or 4-methyl group results in compounds with altered receptor selectivity profiles, demonstrating the precise structural requirements for specific pharmacological activities [16].
Recent QSAR modeling efforts have employed neural network methods to identify the molecular descriptors most predictive of μ-opioid agonist activity [9]. From an initial set of 292 calculated descriptors, four key parameters emerged as sufficient to predict analgesic activity with high accuracy. These findings have enabled the development of pharmacophore models that guide rational drug design efforts for this compound class [9].
The structure-activity relationships extend to CNS penetration properties, with studies showing that specific structural modifications can modulate blood-brain barrier permeability [5] [18]. Compounds designed with increased topological polar surface area and reduced lipophilicity demonstrate limited CNS penetration while maintaining peripheral activity, enabling the development of peripherally-selective therapeutics [5].
The optimization of CNS penetration and bioavailability represents a critical aspect of drug design for 4-phenylpiperidine-4-carboxylic acid derivatives [5] [19] [18]. Research efforts have focused on both enhancing brain penetration for centrally-acting therapeutics and restricting CNS access for peripherally-selective agents.
For compounds requiring CNS penetration, studies have identified specific structural features that promote blood-brain barrier permeability [19]. The CNS multiparameter optimization (MPO) approach has been successfully applied to 4-phenylpiperidine-2-carboxamide analogs, with optimized compounds achieving MPO scores of 4.7 and brain-to-plasma ratios exceeding 0.04, indicating adequate CNS penetration [19]. Pharmacokinetic studies demonstrated favorable profiles with appropriate plasma concentrations and brain tissue distribution suitable for central nervous system targets [19].
Conversely, peripherally-selective drug design has focused on limiting CNS exposure while maintaining target activity [5]. Research on cannabinoid receptor 1 (CB1) antagonists based on 4-phenylpiperidine-4-carboxamide scaffolds demonstrated that increasing topological polar surface area effectively reduces brain penetration [5]. Compounds with over 100-fold selectivity for CB1 over CB2 receptors showed less than 1% permeability in MDCK-mdr1 assays, predicting minimal CNS exposure [5].
P-glycoprotein substrate liability represents another crucial factor in CNS penetration optimization [18]. Studies on neuronal nitric oxide synthase inhibitors revealed that efflux ratios below 3 are necessary to avoid P-glycoprotein-mediated brain elimination [18]. Optimized 4-phenylpiperidine derivatives achieved efflux ratios as low as 0.8, comparable to established CNS drugs like metoprolol [18].
Bioavailability optimization has been achieved through various formulation strategies and structural modifications [6] [19]. Lung-retentive prodrug systems incorporating 4-phenylpiperidine derivatives have demonstrated extended tissue residence times, with compounds maintaining therapeutic concentrations for 24 hours post-administration [6]. Oral bioavailability studies have shown that carefully designed derivatives can achieve 36.3% bioavailability with appropriate pharmacokinetic profiles for therapeutic applications [19].